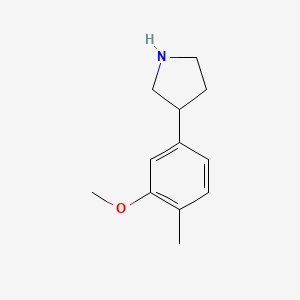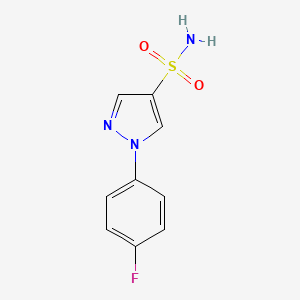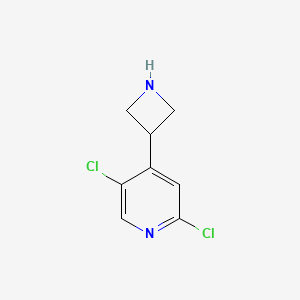
3-(3-Methoxy-4-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxy-4-methylphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a methoxy-methylphenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates . The methoxy-methylphenyl group adds further complexity and potential biological activity to the molecule.
Métodos De Preparación
The synthesis of 3-(3-Methoxy-4-methylphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxy-4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product in good yield .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or continuous flow synthesis, to ensure high efficiency and purity of the final product .
Análisis De Reacciones Químicas
3-(3-Methoxy-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include mild temperatures, atmospheric pressure, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
3-(3-Methoxy-4-methylphenyl)pyrrolidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxy-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The methoxy-methylphenyl group can further enhance these interactions by providing additional binding sites and increasing the compound’s overall affinity for its targets .
Comparación Con Compuestos Similares
3-(3-Methoxy-4-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
3-(3-Methoxyphenyl)pyrrolidine: Lacks the methyl group, which may result in different biological activity and pharmacokinetic properties.
3-(4-Methylphenyl)pyrrolidine: Lacks the methoxy group, which may affect its binding affinity and overall potency.
3-(3-Methoxy-4-chlorophenyl)pyrrolidine: Contains a chlorine atom instead of a methyl group, potentially altering its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide a distinct profile of biological activity and chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-(3-methoxy-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-10(7-12(9)14-2)11-5-6-13-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |
Clave InChI |
BUMLOWGIFYTUTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2CCNC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)
![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)
![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)





